molecular formula C15H26N2S3 B12566394 1,1-Ethenediamine, N,N,N',N'-tetraethyl-2-(methylthio)-2-(2-thienylthio)- CAS No. 193749-94-9

1,1-Ethenediamine, N,N,N',N'-tetraethyl-2-(methylthio)-2-(2-thienylthio)-

Cat. No.: B12566394
CAS No.: 193749-94-9
M. Wt: 330.6 g/mol
InChI Key: VSQOJLBLVDRDRL-UHFFFAOYSA-N
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Description

1,1-Ethenediamine, N,N,N’,N’-tetraethyl-2-(methylthio)-2-(2-thienylthio)- is a complex organic compound that features both sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Ethenediamine, N,N,N’,N’-tetraethyl-2-(methylthio)-2-(2-thienylthio)- typically involves multi-step organic reactions. One possible synthetic route could involve the alkylation of 1,1-Ethenediamine with ethyl groups, followed by the introduction of methylthio and thienylthio groups through nucleophilic substitution reactions. The reaction conditions may include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound might involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters would be essential to achieve high yields and purity. Safety measures would also be crucial due to the potential hazards associated with handling sulfur-containing compounds.

Chemical Reactions Analysis

Types of Reactions

1,1-Ethenediamine, N,N,N’,N’-tetraethyl-2-(methylthio)-2-(2-thienylthio)- can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the thio groups or to modify the nitrogen atoms.

    Substitution: The ethyl groups or thio groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions would vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in coordination chemistry or as a probe in biochemical assays.

    Medicine: Investigation of its pharmacological properties and potential therapeutic applications.

    Industry: Use as an intermediate in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which 1,1-Ethenediamine, N,N,N’,N’-tetraethyl-2-(methylthio)-2-(2-thienylthio)- exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through experimental studies and computational modeling.

Comparison with Similar Compounds

Similar Compounds

    1,1-Ethenediamine, N,N,N’,N’-tetraethyl-2-(methylthio)-2-(phenylthio)-: Similar structure but with a phenyl group instead of a thienyl group.

    1,1-Ethenediamine, N,N,N’,N’-tetraethyl-2-(methylthio)-2-(methylthio)-: Similar structure but with two methylthio groups.

    1,1-Ethenediamine, N,N,N’,N’-tetraethyl-2-(ethylthio)-2-(2-thienylthio)-: Similar structure but with an ethylthio group instead of a methylthio group.

Uniqueness

The uniqueness of 1,1-Ethenediamine, N,N,N’,N’-tetraethyl-2-(methylthio)-2-(2-thienylthio)- lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.

Properties

CAS No.

193749-94-9

Molecular Formula

C15H26N2S3

Molecular Weight

330.6 g/mol

IUPAC Name

1-N,1-N,1-N',1-N'-tetraethyl-2-methylsulfanyl-2-thiophen-2-ylsulfanylethene-1,1-diamine

InChI

InChI=1S/C15H26N2S3/c1-6-16(7-2)14(17(8-3)9-4)15(18-5)20-13-11-10-12-19-13/h10-12H,6-9H2,1-5H3

InChI Key

VSQOJLBLVDRDRL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=C(SC)SC1=CC=CS1)N(CC)CC

Origin of Product

United States

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